molecular formula C28H21BrN2O2 B11272618 3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one

3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11272618
M. Wt: 497.4 g/mol
InChI Key: OTDQXGPOPBFSFG-UHFFFAOYSA-N
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Description

3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one involves multiple steps. One common method involves the Fischer indole synthesis, which is a well-known reaction for the preparation of indole derivatives . The reaction typically involves the condensation of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . For example, they can inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in neurological processes .

Comparison with Similar Compounds

3-[2-(4-bromophenyl)-1-methyl-1H-indol-3-yl]-2-(furan-2-ylmethyl)-2,3-dihydro-1H-isoindol-1-one can be compared with other indole derivatives such as:

This compound is unique due to its specific structure, which combines an indole ring with a furan and isoindoline moiety, giving it distinct chemical and biological properties.

Properties

Molecular Formula

C28H21BrN2O2

Molecular Weight

497.4 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-1-methylindol-3-yl]-2-(furan-2-ylmethyl)-3H-isoindol-1-one

InChI

InChI=1S/C28H21BrN2O2/c1-30-24-11-5-4-10-23(24)25(26(30)18-12-14-19(29)15-13-18)27-21-8-2-3-9-22(21)28(32)31(27)17-20-7-6-16-33-20/h2-16,27H,17H2,1H3

InChI Key

OTDQXGPOPBFSFG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)Br)C4C5=CC=CC=C5C(=O)N4CC6=CC=CO6

Origin of Product

United States

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